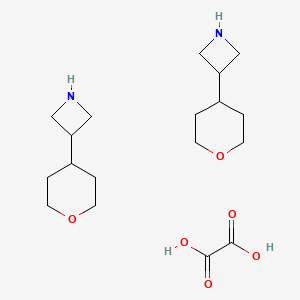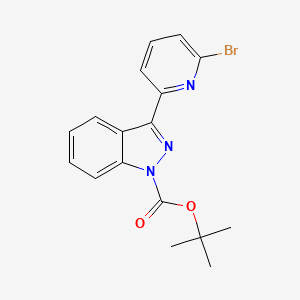
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine and chlorine atom on the indole ring, as well as an octadec-9-enoate ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate typically involves the following steps:
Bromination and Chlorination: The indole ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 5 and 4 positions, respectively.
Esterification: The brominated and chlorinated indole is then reacted with octadec-9-enoic acid in the presence of a suitable catalyst to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. Common catalysts used in these reactions include Lewis acids and transition metal catalysts.
化学反応の分析
Types of Reactions
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the bromine and chlorine atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce dehalogenated indole derivatives.
科学的研究の応用
Chemistry
In chemistry, (5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions. The presence of bromine and chlorine atoms makes it a useful tool for investigating halogen bonding in biological systems.
Medicine
In medicine, this compound has potential applications as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its indole structure provides vibrant colors, making it suitable for use in various coloring applications.
作用機序
The mechanism of action of (5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the indole ring facilitate halogen bonding with target proteins, leading to changes in their structure and function. This interaction can inhibit the activity of certain enzymes, making the compound effective in various biological applications.
類似化合物との比較
Similar Compounds
5-bromo-4-chloro-3-indolyl phosphate: Used as a chromogenic substrate in biochemical assays.
5-bromo-4-chloro-3-indolyl-beta-D-galactopyranoside: Employed in histochemistry and bacteriology as a substrate for beta-galactosidase.
5-bromo-4-chloro-3-hydroxyindole: Known for its role as a chromogenic compound in biochemical assays.
Uniqueness
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate is unique due to its octadec-9-enoate ester group, which imparts distinct chemical and biological properties. This ester group enhances the compound’s lipophilicity, making it more suitable for applications that require membrane permeability.
特性
分子式 |
C26H37BrClNO2 |
|---|---|
分子量 |
510.9 g/mol |
IUPAC名 |
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate |
InChI |
InChI=1S/C26H37BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)31-23-20-29-22-19-18-21(27)26(28)25(22)23/h9-10,18-20,29H,2-8,11-17H2,1H3 |
InChIキー |
AQHJSWILJUIBPG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)

![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)


